![molecular formula C20H22O2 B1240775 类视黄醇 9CUAB30 CAS No. 205252-57-9](/img/structure/B1240775.png)
类视黄醇 9CUAB30
描述
Retinoid 9CUAB30, also known as UAB30 or 9-cis-UAB30, is a conformationally defined retinoic acid analogue . It is a potent, selective, and low toxicity specific ligand for the retinoid X receptor . It has been developed with the goal of minimizing side effects, a necessary feature of agents under development for cancer prevention .
Synthesis Analysis
The synthesis of 9CUAB30 involves complex biochemical processes. It has been found to decrease DNA methyltransferase and telomerase expression in certain human breast cancer cells . It also inhibits de novo lipid synthesis by inhibiting the transcription factor, sterol regulatory element-binding protein 1 (SREBP-1) .Molecular Structure Analysis
The molecular structure of 9CUAB30 is C20H22O2 with an exact mass of 294.16 and a molecular weight of 294.390 . The crystal structure of human Retinoid X Receptor alpha-ligand binding domain complex with 9cUAB30 has been studied .Chemical Reactions Analysis
9CUAB30 has been found to inhibit de novo lipid synthesis by inhibiting the transcription factor, sterol regulatory element-binding protein 1 (SREBP-1) . It decreases levels of cutaneous saturated fatty acids as well as medium and long chain acetyl carnitines .Physical And Chemical Properties Analysis
The physical and chemical properties of retinoids, including 9CUAB30, affect their biological functions . These properties are critical to assessing the viability and predicted success of new drugs .科学研究应用
乳腺癌的化学预防
9CUAB30 已被确定为一种类视黄醇,可激活核类视黄醇 X 受体 (RXR),并在乳腺癌的化学预防中显示出潜力。在 Atigadda 等人 (2003) 的一项研究中,证明 9CUAB30 在预防大鼠中由 N-甲基-N-亚硝基尿素诱导的乳腺癌方面非常有效,没有表现出毒性迹象 (Atigadda 等人,2003).
乳腺癌细胞中的抗端粒酶活性
Hansen 等人 (2007) 发现 9CUAB30 是一种新型合成类视黄醇 X 受体选择性视黄酸,它有效降低了小鼠乳腺癌和人乳腺癌细胞的致瘤表型,其毒性作用低于天然类视黄醇疗法。该研究表明,9CUAB30 降低了 DNA 甲基转移酶和端粒酶的表达,抑制了细胞增殖和集落形成,表明其在乳腺癌治疗中的潜在应用 (Hansen 等人,2007).
对卵巢癌细胞的细胞毒作用
Whitworth 等人 (2011) 研究了 9CUAB30 对卵巢癌细胞的细胞毒作用。他们的研究表明,这种新型类视黄醇的较低剂量可以达到显着的细胞毒性,表明其在卵巢癌治疗中的潜在应用,尤其与标准化疗联合使用时 (Whitworth 等人,2011).
预防乳腺癌
Grubbs 等人 (2003) 的另一项研究评估了 9CUAB30 与他莫昔芬联合预防乳腺癌的疗效。该联合用药导致乳腺癌发生率显着降低,表明这些化合物可能通过阻断不同的途径来抑制癌细胞增殖 (Grubbs 等人,2003).
对卵巢癌干细胞的影响
Whitworth 等人 (2012) 还研究了 9CUAB30 与化疗联合治疗卵巢癌干细胞的影响。他们的研究结果表明,这种联合疗法降低了细胞活力并抑制了致瘤性,使其成为比单独化疗更有效的治疗方法 (Whitworth 等人,2012).
健康志愿者的药代动力学特征
Kolesar 等人 (2010) 进行了一项研究,以评估 9CUAB30 在健康志愿者中的药代动力学特征和毒性。他们发现 9CUAB30 具有良好的毒性特征和口服生物利用度,主要经过肝脏代谢,这对于确定进一步研究的适当剂量至关重要 (Kolesar 等人,2010).
白血病细胞中的端粒酶抑制
Love 等人 (2008) 证明了 9CUAB30 通过下调人白血病细胞中 hTERT 基因表达来抑制端粒酶活性的有效性。这一发现表明其在白血病治疗中的潜在用途 (Love 等人,2008).
作用机制
9CUAB30 acts as a selective retinoid X receptors (RXR) agonist . It inhibits cell proliferation and induces cellular differentiation/apoptosis in various tumor cell types . It also inhibits de novo lipid synthesis by inhibiting the transcription factor, sterol regulatory element-binding protein 1 (SREBP-1) .
属性
IUPAC Name |
(2E,4E,6Z,8E)-8-(3,4-dihydro-2H-naphthalen-1-ylidene)-3,7-dimethylocta-2,4,6-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-15(7-5-8-16(2)14-20(21)22)13-18-11-6-10-17-9-3-4-12-19(17)18/h3-5,7-9,12-14H,6,10-11H2,1-2H3,(H,21,22)/b8-5+,15-7-,16-14+,18-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGNMFUMZSAZCW-VOYUZAMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C=C1CCCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C=C(/C)\C=C\1/CCCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
205252-57-9 | |
Record name | 9cUAB30 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205252579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9CUAB30 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12316 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | UAB-30 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFP09575EX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。